N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide
Description
This compound features a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene scaffold linked via a methylene bridge to a 3-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent confers high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to analogs with electron-donating groups (e.g., methoxy) . The dioxane ring system is a recurrent structural motif in bioactive molecules, often contributing to rigidity and binding affinity .
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5/c1-14(2)23-12(21)10(13(22)24-14)7-19-11(20)8-4-3-5-9(6-8)15(16,17)18/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNPEZMGOUFAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide (CAS No. 477885-72-6) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of 2,2-dimethyl-4,6-dioxo-1,3-dioxane derivatives with trifluoromethylbenzenecarboxylic acids. Typical reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The process is carried out under anhydrous conditions to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Cytotoxicity and Anticancer Potential
Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability .
The biological activity is attributed to the presence of the dioxanone ring and trifluoromethyl group, which enhance lipophilicity and cellular uptake. The compound may interact with specific biological targets such as enzymes involved in DNA replication or protein synthesis .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antibacterial agent .
- Antifungal Studies : In vitro antifungal assays showed that the compound effectively inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This suggests its potential application in treating fungal infections .
- Cytotoxicity Assessment : An assessment using various cancer cell lines revealed that concentrations above 10 µM significantly reduced cell viability, indicating potential for development as an anticancer therapeutic .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H12F3NO5 |
| Molecular Weight | 343.26 g/mol |
| Purity | >90% |
| Antibacterial MIC | 8 - 32 µg/mL |
| Antifungal MIC | 16 µg/mL |
| Cytotoxic Concentration | >10 µM |
Comparison with Similar Compounds
Substituent Effects on the Benzamide Moiety
a. N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-methoxybenzamide ()
- Molecular Formula: C₁₅H₁₅NO₆
- Key Differences : Replacing -CF₃ with methoxy (-OCH₃) reduces lipophilicity (LogP: ~2.1 vs. ~3.5 estimated for the -CF₃ analog) and introduces electron-donating effects.
- Impact : Methoxy derivatives typically exhibit lower metabolic stability due to oxidative demethylation pathways, whereas -CF₃ resists degradation .
b. Methyl 3-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl-amino)-2,5-dimethoxy-benzoate ()
c. Diflufenican ()
- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Comparison: Shares the -CF₃ group but uses a pyridinecarboxamide core.
Core Scaffold Modifications
a. 4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-N-ethyl-N-phenylbenzenesulfonamide ()
- Structure : Replaces benzamide with a sulfonamide group.
- Impact : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), affecting solubility and ionization under physiological conditions .
b. Thienopyrazole-Benzamide Derivatives ()
- Example: N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide.
- However, the -CF₃ group’s role in enhancing hydrophobic interactions remains consistent .
Q & A
Q. How can researchers mitigate photodegradation during storage?
- Recommendations :
- Store in amber vials under inert gas (N) at –20°C.
- Add stabilizers (e.g., BHT) to inhibit radical formation.
- Monitor stability via accelerated UV-light exposure tests.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
